
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21F3N4O2S and its molecular weight is 414.45. The purity is usually 95%.
BenchChem offers high-quality N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide and its derivatives have been a focal point in the synthesis and characterization of new bioactive heterocyclic compounds. For instance, a series of derivatives synthesized were analyzed for their structural properties using IR, 1H NMR, 13C NMR, and Mass spectral analysis. These compounds, showcasing significant antimicrobial activity, underscore the compound's potential in developing novel antimicrobial agents (Desai, Makwana, & Senta, 2016).
Antimicrobial Activity
The antimicrobial potential of derivatives of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide has been explored. Specifically, compounds exhibiting a triazine structure combined with the benzenesulfonamide moiety have shown significant activity against various microbial strains. This suggests the compound's derivatives can serve as potent antimicrobial agents, contributing valuable insights into the design of new antimicrobials (Desai, Makwana, & Senta, 2016).
Anticancer Evaluation
Research into benzenesulfonamide derivatives, including the chemical structure , has also extended into anticancer evaluations. A series of N-(guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties prepared and evaluated against human tumor breast cell line (MCF7) demonstrated promising activity, with IC50 values suggesting potential for further investigation as anticancer agents (Ghorab, El-Gazzar, & Alsaid, 2014).
Structural and Computational Studies
In addition to synthetic and biological investigations, structural and computational studies on similar sulfonamide compounds have provided insights into their molecular structures and potential interactions. For example, comprehensive theoretical and experimental studies on a structurally related compound, N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide, utilized DFT/B3LYP and HF methods to explore its molecular stability, electronic structures, and quantum chemical calculations. Such studies offer valuable information on the electronic properties and potential biological activities of these compounds (Mansour & Ghani, 2013).
Eigenschaften
IUPAC Name |
N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2S/c1-13-11-17(25-9-3-2-4-10-25)24-16(23-13)12-22-28(26,27)15-7-5-14(6-8-15)18(19,20)21/h5-8,11,22H,2-4,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKJGUJUXIHIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxyethyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2537383.png)
![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-4-carboxamide](/img/structure/B2537384.png)
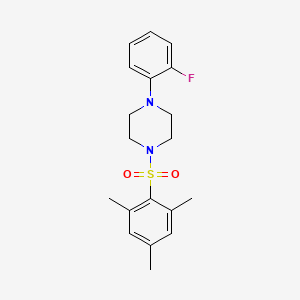
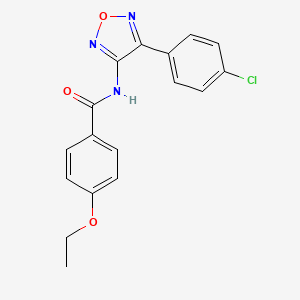
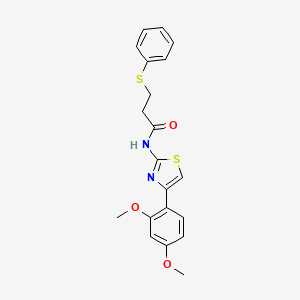
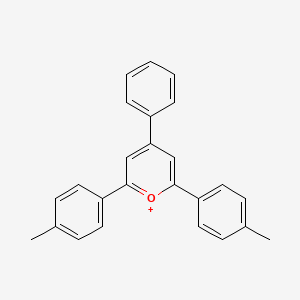
![3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2537389.png)
![4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride](/img/structure/B2537390.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2537396.png)

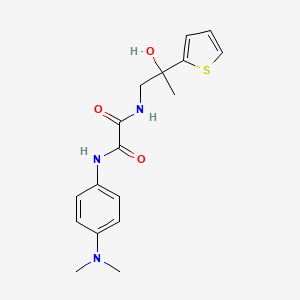
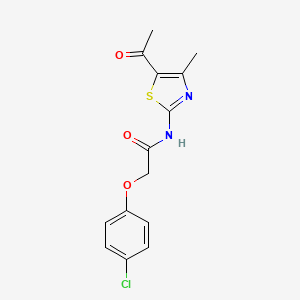
![(2E)-2-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2537405.png)